molecular formula C13H16Cl2FN3O B2841675 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride CAS No. 1779128-13-0

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

Cat. No.: B2841675
CAS No.: 1779128-13-0
M. Wt: 320.19
InChI Key: STRHOGRCGCNVHY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2FN3O and its molecular weight is 320.19. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonists Development

A study detailed the discovery of ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, highlighting a series of optimized ligands, including similar structures to the specified compound. These compounds showed high affinity for the human ORL1 receptor and behaved as full agonists in biochemical assays, suggesting potential therapeutic applications in pain management and neurological disorders (Röver et al., 2000).

Antipsychotic Profiles

Research into compounds with structures related to 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has shown antipsychotic profiles in biochemical and behavioral pharmacological test models. Such studies suggest these compounds could have reduced propensity for neurological side effects, important for the development of safer antipsychotic medications (Wise et al., 1985).

Anticonvulsant Activity

The anticonvulsant activity of N-phenyl- and N-benzyl-2-azaspiro derivatives, including fluorinated variants, was examined, revealing that certain fluoro or trifluoromethyl substituents at the aryl ring increased anticonvulsant activity. This suggests the potential for developing new antiepileptic drugs based on modifications of the core structure (Obniska et al., 2006).

Tachykinin Receptor Antagonism

A related study focused on the development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, sharing a core structure with this compound, demonstrated potential for treating diseases related to the tachykinin system, such as asthma and irritable bowel syndrome (Smith et al., 1995).

Chemical Synthesis and Characterization

Innovative synthesis methods and the chemical characterization of novel fluorinated spiropiperidine derivatives, including those with potential pharmaceutical applications, have been reported. This research underlines the importance of structural modifications for enhancing biological activity and developing new therapeutic agents (Liu et al., 2022).

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.2ClH/c14-10-3-1-2-9(8-10)11-16-12(18)13(17-11)4-6-15-7-5-13;;/h1-3,8,15H,4-7H2,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRHOGRCGCNVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC(=CC=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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